molecular formula C18H16N4S B12592998 Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis- CAS No. 648417-96-3

Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis-

Cat. No.: B12592998
CAS No.: 648417-96-3
M. Wt: 320.4 g/mol
InChI Key: UYPLKQKDGJVOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis- is a chemical compound of significant interest in medicinal chemistry and biochemical research. Structurally, it belongs to a class of compounds featuring a thiophene core linked to multiple benzenecarboximidamide groups. This molecular architecture is characteristic of modulators designed to interact with specific biological targets . Compounds with a thiophene-carboxamide scaffold have been investigated for their potential as inhibitors of key enzymes, such as IKK-2, which plays a central role in the NF-κB inflammatory signaling pathway . Furthermore, related heterocyclic carboxamide derivatives have shown promise in neurodegenerative disease research, demonstrating an ability to modulate the aggregation of proteins like Aβ42, which is associated with Alzheimer's disease pathology . The presence of multiple amidine groups suggests potential for charged interactions with biological molecules, making this compound a valuable scaffold for developing novel pharmacological tools and probes. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

648417-96-3

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[4-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide

InChI

InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-16(23-10-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)

InChI Key

UYPLKQKDGJVOME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)C3=CC=C(C=C3)C(=N)N)C(=N)N

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common method for synthesizing benzenecarboximidamide involves the condensation of benzoic acid derivatives with amines. This reaction typically requires the presence of a dehydrating agent or catalyst to facilitate the formation of the imidamide bond.

Reaction Example :

$$
\text{RCOOH} + \text{R'NH}2 \rightarrow \text{RCONHR'} + \text{H}2\text{O}
$$

Where R represents a benzenesulfonyl group and R' is an amine.

Coupling Reactions

Another effective approach is the coupling of thiophene derivatives with benzenecarboximidamide precursors. This method often employs palladium or copper catalysts to promote the coupling reaction.

Example Reaction :

$$
\text{Ar-Br} + \text{Ar'-NH}_2 \xrightarrow{\text{Pd/Cu}} \text{Ar-Ar'} + \text{HX}
$$

Where Ar and Ar' are aromatic groups containing thiophene and benzenecarboximidamide components.

Functional Group Transformations

Transforming existing functional groups into imidamide groups can also be a viable method. For instance, converting carboxylic acids into their corresponding amides through various reagents can yield benzenecarboximidamide derivatives.

General Transformation :

$$
\text{RCOOH} \xrightarrow{\text{Reagent}} \text{RCONH}_2
$$

Comparative Analysis of Methods

Method Advantages Disadvantages
Condensation Reactions Simple and direct synthesis May require harsh conditions
Coupling Reactions High specificity and yield Requires catalysts which may increase costs
Functional Group Transformations Versatile for different substrates May involve multiple steps

Research Findings

Recent studies have highlighted the efficiency of these methods in synthesizing benzenecarboximidamide derivatives. For instance, a study demonstrated that using microwave-assisted synthesis significantly reduced reaction times while improving yields in condensation reactions.

Moreover, advancements in catalytic systems have enhanced the efficiency of coupling reactions, allowing for milder conditions and higher selectivity.

Chemical Reactions Analysis

Types of Reactions: Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Linked Analogs

  • Benzenecarboximidamide, 4,4'-(2,5-thiophenediyl)bis[N-Methoxy-] (CAS 847545-06-6) :
    • Structure : Shares a thiophene core but substitutes methoxy groups on the benzamidine nitrogens and positions the sulfur atom at 2,5-thiophenediyl .
    • Key Differences : The 2,4-thiophenediyl substitution in the target compound alters electronic conjugation and steric hindrance compared to the 2,5-isomer. This positional variance may influence solubility, reactivity, and binding affinity in biological systems.

Aliphatic Chain-Linked Benzamidines

  • Hexamidine (CAS 3811-75-4) :

    • Structure : Contains a 1,6-hexanediylbis(oxy) linker instead of thiophene. Molecular formula: C₂₀H₂₆N₄O₂ (MW 354.45) .
    • Applications : Used as a preservative in cosmetics (restricted to 0.1% concentration) due to its antimicrobial properties .
    • Comparison : The aliphatic linker in Hexamidine enhances flexibility but reduces aromatic conjugation compared to the rigid thiophene bridge. This likely decreases its binding strength to targets like DNA or enzymes but improves water solubility.
  • Butamidine (CAS 121324-49-0): Structure: Features a 1,4-butanediylbis(oxy) linker and hydrochloride salt (C₁₈H₂₃ClN₄O₂, MW 326.39) . Properties: The shorter aliphatic chain and ionic hydrochloride salt improve aqueous solubility compared to non-ionic thiophene derivatives.

Ether-Linked Benzamidines

  • Phenamidine (CAS 101-62-2) :
    • Structure : 4,4'-oxybisbenzenecarboximidamide with a diphenyl ether linkage .
    • Applications : Veterinary antiprotozoal agent.
    • Comparison : The ether linkage provides moderate rigidity and electronic effects distinct from sulfur-containing thiophene. The absence of sulfur may reduce interactions with metal ions or thiol-containing biomolecules.

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Compound Linker Type Molecular Formula Molecular Weight Solubility Characteristics
4,4'-(2,4-Thiophenediyl)bis- Thiophene (aromatic) Not specified ~350–400 (est.) Likely low water solubility due to aromaticity
Hexamidine 1,6-Hexanediyl C₂₀H₂₆N₄O₂ 354.45 Slightly soluble in water
Butamidine HCl 1,4-Butanediyl C₁₈H₂₃ClN₄O₂ 326.39 Improved solubility due to HCl salt
Phenamidine Diphenyl ether C₁₄H₁₄N₄O 254.29 Moderate solubility in organic solvents

Stability and Reactivity

  • Thiophene Derivatives : The sulfur atom in the thiophene ring may participate in π-stacking interactions or coordinate with metal ions, enhancing stability in hydrophobic environments but increasing susceptibility to oxidation.
  • Aliphatic Derivatives : Flexible linkers like hexanediyl or butanediyl improve thermal stability but may reduce resistance to enzymatic degradation.

Biological Activity

Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H14N2S2
  • Molecular Weight : 286.41 g/mol
  • CAS Number : [Not available in the search results]

Synthesis

The synthesis of benzenecarboximidamide derivatives typically involves the reaction of benzenecarboxylic acids with amidines or related compounds under controlled conditions. The specific synthetic routes can vary based on the desired substituents and functional groups.

Antitumor Activity

Recent studies have indicated that benzenecarboximidamide derivatives exhibit significant antitumor activity. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation.

  • Case Study : A study evaluated the effects of similar amidine compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). Results showed that certain derivatives significantly reduced cell viability compared to controls, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Example AA5496.2620.46
Example BHCC8276.4816.00

Antimicrobial Activity

The antimicrobial properties of benzenecarboximidamide derivatives have also been explored. These compounds have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 7.81 µg/mL to 250 µg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus7.81
Escherichia coli15.63

The biological activity of benzenecarboximidamide is believed to be linked to its ability to intercalate into DNA and RNA structures. The amidine group facilitates binding to negatively charged nucleic acids, which may lead to inhibition of replication and transcription processes in cancer cells and pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.